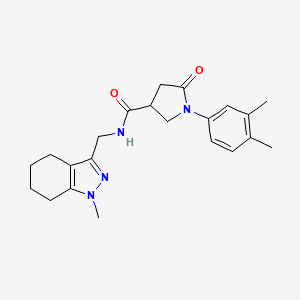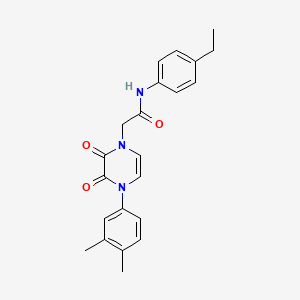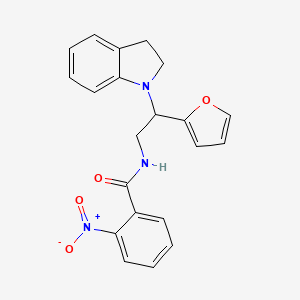
2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For example, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Aplicaciones Científicas De Investigación
Herbicidal Activity
Research indicates that compounds containing 1,2,4-thiadiazole rings, similar in structure to 2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide, have been synthesized and evaluated for their selective herbicidal activity. For instance, a series of novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides displayed moderate to good herbicidal efficacy against certain plant species at specific concentrations, without inhibitory activity against Echinochloa crus-galli at the tested concentrations (Liu & Shi, 2014).
Glucocorticoid Receptor Modulation
Another application involves heterocyclic glucocorticoid receptor (GR) modulators with a core structure that includes a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide framework. These compounds exhibit glucocorticoid receptor binding and functional activity, with structure-activity relationships highlighting the importance of H-bond acceptor and a 4-fluorophenyl moiety for GR modulation (Xiao et al., 2013).
Photodynamic Therapy for Cancer
Additionally, the synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole-based groups have shown promising results for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research on thiadiazole and thiadiazole derivatives has also demonstrated anticancer activity. A particular study focused on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety as potential anticancer agents. Some compounds in this series showed significant in vitro anticancer activity against specific cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Gomha et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to interact with a number of lipophilic amino acids .
Mode of Action
It’s worth noting that the compound likely acts as a bidentate ligand, coordinating through the nitrogen atom .
Biochemical Pathways
Compounds with similar structures have been found to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
The molecular weight of the compound is 1772429 , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to have significant anti-inflammatory and analgesic activities .
Propiedades
IUPAC Name |
2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(2,3)11(17)15-12-14-10(18-16-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQOEVSXPRHNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NSC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2783544.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2783548.png)

![methyl 6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2783550.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2783551.png)

![3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2783554.png)




![N-(2-cyclohex-1-en-1-ylethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)
![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)
![2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2783564.png)
